molecular formula C9H7ClN2S B8665140 4-Chloromethyl-2-(3-pyridyl)thiazole

4-Chloromethyl-2-(3-pyridyl)thiazole

Cat. No.: B8665140
M. Wt: 210.68 g/mol
InChI Key: GEYLDVNZFJYIKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloromethyl-2-(3-pyridyl)thiazole is a heterocyclic compound featuring a thiazole core substituted with a chloromethyl group at the 4-position and a pyridyl group at the 2-position. This structure combines the electron-withdrawing properties of the chlorine atom with the aromatic and hydrogen-bonding capabilities of the pyridine ring, making it a versatile intermediate in medicinal chemistry and agrochemical research. Its chloromethyl group enhances reactivity in nucleophilic substitution reactions, enabling further functionalization for drug discovery .

Properties

Molecular Formula

C9H7ClN2S

Molecular Weight

210.68 g/mol

IUPAC Name

4-(chloromethyl)-2-pyridin-3-yl-1,3-thiazole

InChI

InChI=1S/C9H7ClN2S/c10-4-8-6-13-9(12-8)7-2-1-3-11-5-7/h1-3,5-6H,4H2

InChI Key

GEYLDVNZFJYIKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NC(=CS2)CCl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of 4-chloromethyl-2-(3-pyridyl)thiazole are influenced by its substituents. Below is a comparative analysis with key analogues:

Compound Name Substituents (Thiazole Position) Key Properties/Activities Reference ID
This compound 4-ClCH2, 2-(3-pyridyl) High reactivity due to ClCH2 group; potential intermediate for anticancer/insecticidal agents (inferred from analogues)
4-Methyl-2-(3-pyridyl)thiazole 4-CH3, 2-(3-pyridyl) Insecticidal activity: 100% mortality in aphids; higher solubility in hydrochloride form
4-Trifluoromethyl-2-phenyl-thiazole 4-CF3, 2-phenyl Enhanced enzyme inhibition (MMP-2, COX-2) due to electron-withdrawing CF3; used in cardioprotective agents
5-Aryl-4-aminomethyl-thiazole-2-amines 4-NHCH2, 2-aryl Anticancer activity against A-549, Bel7402, and HCT-8 cell lines (up to 48% inhibition)
2-(4-Trifluoromethylphenyl)thiazoles 2-CF3-phenyl AChE inhibition via π–π interactions with Trp286; structural basis for Alzheimer’s drug candidates
4-Ethyl-2-(3-pyridyl)thiazole 4-CH2CH3, 2-(3-pyridyl) Moderate insecticidal activity (90% mortality); reduced potency compared to methyl analogue

Key Structural Determinants of Activity

  • Electron-Withdrawing Groups : Chlorine and CF3 substituents enhance electrophilicity and enzyme binding but may increase toxicity.
  • Aromatic Substituents : Pyridyl groups improve solubility and hydrogen-bonding capacity, whereas phenyl/aryl groups enhance π–π stacking in enzyme pockets .
  • Positional Effects : Substituents at the 4-position of thiazole (e.g., ClCH2 vs. CH3) critically influence reactivity and bioactivity, while 2-position groups (pyridyl vs. phenyl) dictate target selectivity .

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